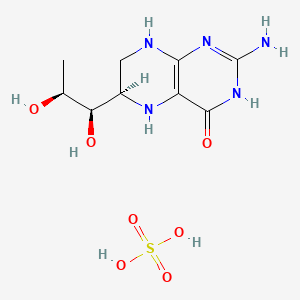

1-Méthyl-5-amino-1H-benzimidazole-2-butanoate d’éthyle

Vue d'ensemble

Description

One of the SEROTONIN UPTAKE INHIBITORS formerly used for depression but was withdrawn worldwide in September 1983 because of the risk of GUILLAIN-BARRE SYNDROME associated with its use. (From Martindale, The Extra Pharmacopoeia, 29th ed, p385)

Applications De Recherche Scientifique

Intermédiaire dans la synthèse de la bendamustine

Ce composé est connu pour être un intermédiaire dans la synthèse de la Bendamustine , un médicament utilisé dans le traitement du cancer. La bendamustine est un médicament anticancéreux utilisé en chimiothérapie .

Utilisation en recherche

Le composé est souvent utilisé dans les milieux de recherche . Bien que les applications de recherche spécifiques puissent varier considérablement, il est clair que ce composé joue un rôle dans le développement et les tests de nouvelles réactions et processus chimiques .

Blocs de construction hétérocycliques

Ce composé fait partie de la classe des blocs de construction hétérocycliques, en particulier des hétérocycles aromatiques . Ces types de composés sont des composants clés d’une variété de molécules fonctionnelles utilisées dans les applications quotidiennes .

Synthèse des imidazoles

Le composé fait partie du groupe imidazole, et les progrès récents dans la synthèse régiosélective des imidazoles substitués mettent en évidence leur importance

Mécanisme D'action

Target of Action

The primary targets of the compound “1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester” are currently unknown. The compound is a bendamustine intermediate , suggesting it may have similar targets to bendamustine, which is known to interact with DNA and RNA synthesis processes .

Mode of Action

As an intermediate of bendamustine, it may share similar mechanisms, such as alkylating dna and rna, leading to dna strand breaks and apoptosis .

Biochemical Pathways

Given its structural similarity to bendamustine, it may affect pathways related to dna replication and rna transcription .

Pharmacokinetics

Some properties can be inferred from its chemical structure :

- Absorption : The compound is likely absorbed in the gastrointestinal tract due to its small molecular weight (261.32 g/mol) .

- Distribution : The compound may distribute widely in the body due to its lipophilic nature .

- Metabolism : The compound is likely metabolized in the liver, although the specific enzymes involved are not known .

- Excretion : The compound is likely excreted in the urine and feces .

Result of Action

As an intermediate of bendamustine, it may induce dna damage and trigger apoptosis .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy may also be influenced by the pH of the environment, as well as the presence of other substances that could interact with the compound .

Propriétés

IUPAC Name |

ethyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMGOLYNZBZPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652641 | |

| Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3543-73-5 | |

| Record name | Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)

![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)